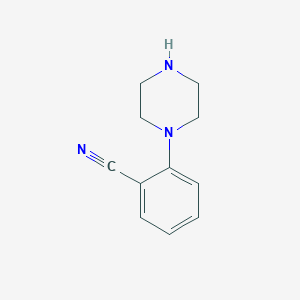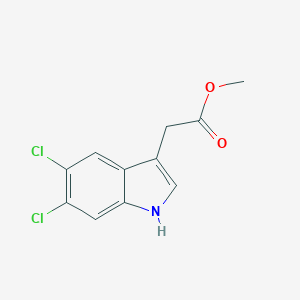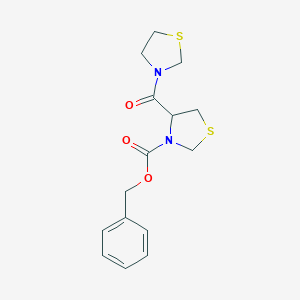
Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate, also known as BTTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidine derivative that has shown promising results in scientific research for its various pharmacological and biological activities.
作用機序
The exact mechanism of action of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Studies have suggested that Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been shown to scavenge free radicals, thereby reducing oxidative stress. The antimicrobial activity of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
生化学的および生理学的効果
Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have demonstrated that Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the advantages of using Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate in lab experiments is its diverse range of pharmacological and biological activities. Additionally, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate in lab experiments is its moderate yield and purity, which can make it challenging to obtain sufficient quantities of the compound for certain experiments.
将来の方向性
There are several future directions for the research on Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate. One area of interest is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the antimicrobial activity of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate and its potential applications in the development of new antibiotics. Another area of interest is the potential use of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate as an antioxidant in the treatment of oxidative stress-related diseases. Further studies are also needed to investigate the safety and toxicity of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate in vivo.
In conclusion, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate is a thiazolidine derivative that has shown potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its diverse range of pharmacological and biological activities makes it an attractive compound for further research. The synthesis method of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate involves the reaction of benzyl isocyanate with 1,3-thiazolidine-2-thione in the presence of a suitable base. While there are limitations to using Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate in lab experiments, its potential applications in various fields make it a promising compound for future research.
合成法
The synthesis of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate involves the reaction of benzyl isocyanate with 1,3-thiazolidine-2-thione in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate obtained through this method is moderate, and the purity of the compound can be improved through further purification steps.
科学的研究の応用
Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been extensively studied for its various pharmacological and biological activities. It has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has also been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been investigated for its antimicrobial activity, with studies demonstrating its effectiveness against various bacterial and fungal strains.
特性
CAS番号 |
122230-37-9 |
|---|---|
製品名 |
Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate |
分子式 |
C15H18N2O3S2 |
分子量 |
338.4 g/mol |
IUPAC名 |
benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3S2/c18-14(16-6-7-21-10-16)13-9-22-11-17(13)15(19)20-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChIキー |
ARKABCLDYHVJMU-UHFFFAOYSA-N |
SMILES |
C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3 |
同義語 |
KNP 057 KNP-057 Z-thioPro-thiazolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



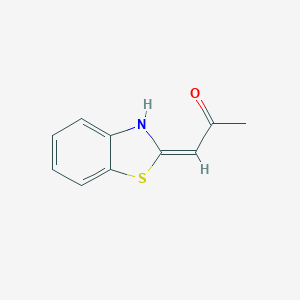
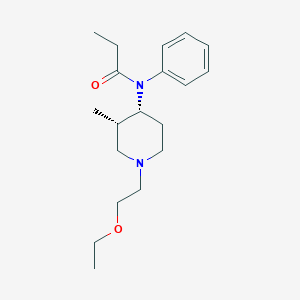
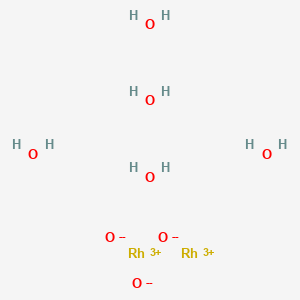
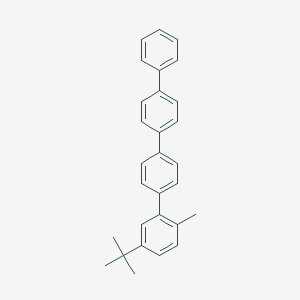
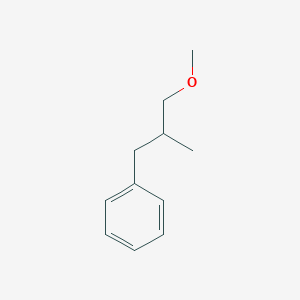
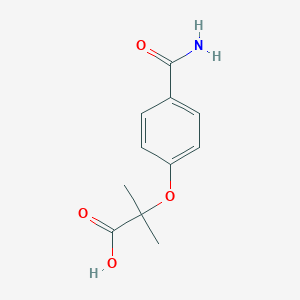
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
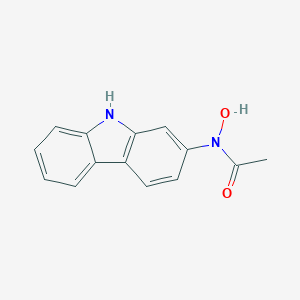
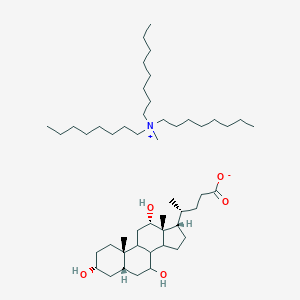
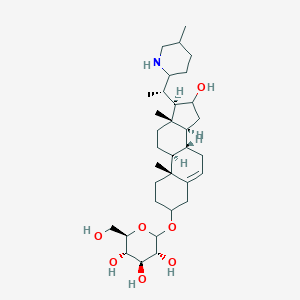
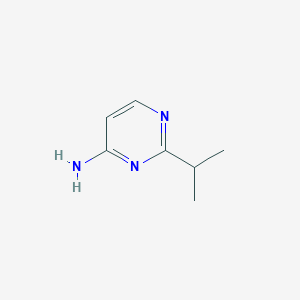
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
